4-(2-Chlorobenzoyl)isoquinoline
Overview
Description
4-(2-Chlorobenzoyl)isoquinoline is an organic compound that falls under the category of isoquinoline derivatives. It is characterized by the presence of a 2-chlorobenzoyl group attached to the isoquinoline ring.
Mechanism of Action
Target of Action
This compound falls under the category of isoquinoline derivatives, which are known to interact with a variety of biological targets.
Mode of Action
Isoquinolines, in general, are known to interact with their targets through various mechanisms . They can bind to their targets, causing conformational changes that affect the function of the target . .
Biochemical Pathways
Isoquinolines are known to be involved in a variety of biochemical pathways
Pharmacokinetics
Isoquinolines, in general, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . .
Result of Action
Isoquinolines are known to have a wide range of biological activities
Preparation Methods
The synthesis of 4-(2-Chlorobenzoyl)isoquinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials. The reaction proceeds through the formation of Schiff bases, followed by cyclization and oxidation steps . Another method involves the use of transition metal-catalyzed reactions, which offer high efficiency and selectivity . Industrial production methods may involve the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts .
Chemical Reactions Analysis
4-(2-Chlorobenzoyl)isoquinoline undergoes various types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Chlorobenzoyl)isoquinoline has a wide range of scientific research applications:
Comparison with Similar Compounds
4-(2-Chlorobenzoyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
4-Benzoylisoquinoline: Lacks the chlorine substituent, which may result in different reactivity and biological activity.
2-Chloroisoquinoline: Contains the chlorine substituent on the isoquinoline ring but lacks the benzoyl group, leading to different chemical properties.
4-(2-Bromobenzoyl)isoquinoline: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-(2-Chlorobenzoyl)isoquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its isoquinoline backbone with a chlorobenzoyl substituent. The presence of the chlorine atom is significant as halogen substitutions are known to enhance biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive bacteria and mycobacteria. In a comparative study, compounds similar to this compound showed efficacy comparable to clinically used antibiotics such as ampicillin and rifampicin .
Table 1: Antimicrobial Activity Comparison
Compound | Activity against S. aureus | Activity against M. tuberculosis |
---|---|---|
This compound | Moderate | Moderate |
Ampicillin | High | Low |
Rifampicin | Moderate | High |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicated that it possesses cytotoxic effects on various cancer cell lines, with IC50 values suggesting significant potency. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .
Table 2: Cytotoxicity Profile
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Apoptosis |
MCF-7 (Breast Cancer) | 20 | Cell Cycle Arrest |
A549 (Lung Cancer) | 25 | Apoptosis |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit certain enzymes involved in cellular proliferation and survival pathways. For example, it has been shown to inhibit topoisomerase activity, which is crucial for DNA replication and transcription in cancer cells.
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized a series of isoquinoline derivatives, including this compound, and evaluated their biological activities. The results indicated that the chlorinated derivatives exhibited enhanced antibacterial and anticancer activities compared to their non-chlorinated counterparts .
Case Study Example:
- Study Title: "Synthesis and Biological Evaluation of Isoquinoline Derivatives"
- Findings: The study found that among the synthesized compounds, this compound showed the most promising results against Staphylococcus aureus and exhibited significant cytotoxicity against HeLa cells.
Properties
IUPAC Name |
(2-chlorophenyl)-isoquinolin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMLXSHKJURURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269830 | |
Record name | (2-Chlorophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-58-9 | |
Record name | (2-Chlorophenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.